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Compound of Interest

Compound Name: Iridium--molybdenum (3/1)

Cat. No.: B15485411

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The intermetallic compound Iridium Molybdenum (IrsMo) is a material of significant interest in
various fields due to its potential for high-temperature structural applications, catalysis, and as
a component in advanced alloys. A thorough understanding of its crystal structure is paramount
for predicting its physical and chemical properties and for quality control during synthesis. X-ray
diffraction (XRD) is a powerful non-destructive technique used to determine the crystallographic
structure of materials. This application note provides a detailed protocol for the characterization
of IrsMo powder samples using XRD, including data acquisition, analysis, and interpretation.

Crystal Structure of IrsMo

IrsMo crystallizes in a hexagonal crystal system. It adopts the NisSn (D019) prototype structure,
which is characterized by the space group P6s/mmc (No. 194). This structure is a hexagonal
close-packed (hcp) arrangement of atoms.

Quantitative Data Presentation

The crystallographic data for IrsMo is summarized in the table below. Please note that the
lattice parameters can vary slightly depending on the specific synthesis conditions and
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stoichiometry.

Parameter Value

Crystal System Hexagonal

Space Group P63/mmc (No. 194)
Prototype NizSn

Lattice Parameter (a) ~5.4 A

Lattice Parameter (c) ~4.3 A

c/a Ratio ~0.796

Formula Units (2) 2

Note: The lattice parameters provided are typical values for a NisSn-type structure and should
be refined using experimental data.

Experimental Protocol

This section outlines the detailed methodology for the characterization of IrsMo powder
samples using a powder X-ray diffractometer.

Sample Preparation

¢ Grinding: The IrsMo sample, typically in the form of a sintered pellet or as-cast ingot, should
be ground into a fine powder using an agate mortar and pestle. This is crucial to ensure
random orientation of the crystallites and to minimize preferred orientation effects in the XRD
pattern.

» Sieving (Optional): To obtain a uniform particle size distribution, the powder can be sieved
through a fine mesh (e.g., <45 um).

o Sample Holder Mounting: The fine powder is then carefully packed into a sample holder.
Ensure a flat and level surface to avoid errors in the diffraction angle. A zero-background
sample holder (e.g., single crystal silicon) is recommended to minimize background noise in
the XRD pattern.
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XRD Data Acquisition

e Instrument Setup:

o X-ray Source: Copper (Cu) Ka radiation (A = 1.5406 A) is commonly used.

o Goniometer: A standard Bragg-Brentano geometry is typically employed.

o Detector: A scintillation counter or a more modern position-sensitive detector can be used.
» Data Collection Parameters:

o Voltage and Current: Set the X-ray generator to an appropriate voltage and current (e.g.,
40 kV and 40 mA).

o Scan Range (26): A wide angular range should be scanned to collect a sufficient number
of diffraction peaks for accurate phase identification and lattice parameter refinement (e.g.,
20° to 120°).

o Step Size: A small step size is required for high-resolution data (e.g., 0.02°).

o Dwell Time (or Scan Speed): A longer dwell time per step will improve the signal-to-noise
ratio (e.g., 1-2 seconds per step).

Data Analysis

e Phase Identification: The collected XRD pattern should be compared with standard
diffraction patterns from crystallographic databases (e.g., the Powder Diffraction File - PDF
from the International Centre for Diffraction Data - ICDD) to confirm the presence of the
IrsMo phase and to identify any impurity phases.

o Peak Profiling and Lattice Parameter Refinement:

o Use a suitable software package (e.g., GSAS-II, FullProf, MAUD) to perform Rietveld
refinement of the XRD data.

o The refinement process involves fitting a calculated diffraction pattern to the experimental
data by adjusting various parameters, including:
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» Lattice parameters (a and c)

= Atomic positions (if necessary, though for this structure type they are typically fixed by
symmetry)

» Peak profile parameters (e.g., crystallite size and microstrain)
» Background parameters

» Preferred orientation parameters (if present)

o Crystallite Size and Microstrain Analysis: The broadening of the diffraction peaks can be
analyzed to determine the average crystallite size and the amount of microstrain within the
material using methods like the Scherrer equation or the Williamson-Hall plot.

Visualization

The following diagrams illustrate the logical workflow of the experimental and data analysis
procedures.

Sample Preparation
IrsMo Synthesis »| Grinding to Fine Powder » Mounting on Sample Holder
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Caption: Experimental workflow for XRD characterization of IrsMo.
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Caption: Logical flow of the Rietveld refinement process.

 To cite this document: BenchChem. [Characterization of IrsMo using X-ray Diffraction (XRD)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b15485411#characterization-of-ir3mo-using-x-ray-
diffraction-xrd]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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